molecular formula C20H31N7O3 B11508098 7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11508098
M. Wt: 417.5 g/mol
InChI Key: GKOUOKFPGRUDDS-UHFFFAOYSA-N
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Description

7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including an azepane, morpholine, and dimethyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe reaction conditions generally involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol, dichloromethane), acids (e.g., methanesulfonic acid), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted purine derivatives.

Scientific Research Applications

7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents, such as:

  • 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(PYRROLIDIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(PIPERIDIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-(3-{[(2E)-AZEPAN-2-YLIDENE]AMINO}PROPYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H31N7O3

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propyl]purine-2,6-dione

InChI

InChI=1S/C20H31N7O3/c1-24-17-16(18(28)25(2)20(24)29)27(19(23-17)26-11-13-30-14-12-26)10-6-9-22-15-7-4-3-5-8-21-15/h3-14H2,1-2H3,(H,21,22)

InChI Key

GKOUOKFPGRUDDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCNC4=NCCCCC4

Origin of Product

United States

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